molecular formula C20H18N4O3S2 B2973802 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 895101-78-7

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2973802
CAS No.: 895101-78-7
M. Wt: 426.51
InChI Key: MCAUOIDOFONYJX-UHFFFAOYSA-N
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Description

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[c]pyrimido[4,5-e][1,2]thiazin core, which is further functionalized with a thioether and an acetamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide involves multiple steps. The starting materials typically include 6-methylbenzo[c]pyrimido[4,5-e][1,2]thiazin and o-tolylamine. The synthetic route may involve the following steps:

    Thioether Formation: The 6-methylbenzo[c]pyrimido[4,5-e][1,2]thiazin is reacted with a suitable thiol reagent under controlled conditions to form the thioether linkage.

    Acetamide Formation: The resulting thioether intermediate is then reacted with acetic anhydride in the presence of a catalyst to form the acetamide group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include:

    6-methylbenzo[c]pyrimido[4,5-e][1,2]thiazin: The parent compound without the thioether and acetamide functional groups.

    N-(o-tolyl)acetamide: A simpler compound with only the acetamide functional group.

    Thioether derivatives: Compounds with similar thioether linkages but different core structures.

The uniqueness of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide lies in its combination of functional groups, which imparts distinct chemical and biological properties not found in the individual components or simpler analogs.

Properties

IUPAC Name

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-13-7-3-5-9-15(13)22-18(25)12-28-20-21-11-17-19(23-20)14-8-4-6-10-16(14)24(2)29(17,26)27/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAUOIDOFONYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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